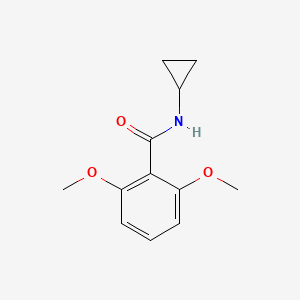

N-cyclopropyl-2,6-dimethoxybenzamide

Description

N-cyclopropyl-2,6-dimethoxybenzamide (CAS Reg. This compound has garnered attention in medicinal chemistry due to its role as a salt-inducible kinase (SIK) inhibitor. Synthesized via coupling of carboxylic acid precursors with cyclopropylamine (e.g., 96% yield in a study by ), it exhibits distinct physicochemical properties, including a molecular weight of 416.1 g/mol (LC–MS data) and a characteristic $ ^1H $ NMR profile (e.g., δ 0.96–0.83 ppm for cyclopropyl protons) .

Properties

Molecular Formula |

C12H15NO3 |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

N-cyclopropyl-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C12H15NO3/c1-15-9-4-3-5-10(16-2)11(9)12(14)13-8-6-7-8/h3-5,8H,6-7H2,1-2H3,(H,13,14) |

InChI Key |

VEERILDNWZVOPH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carbodiimide Reagents

The most widely reported method for synthesizing N-cyclopropyl-2,6-dimethoxybenzamide involves activating 2,6-dimethoxybenzoic acid with carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or dicyclohexylcarbodiimide (DCC). In a representative procedure, 2,6-dimethoxybenzoic acid is dissolved in anhydrous dimethylformamide (DMF) and treated with EDCl (1.2 equivalents) and hydroxybenzotriazole (HOBt, 1.1 equivalents) to form an active ester intermediate. Cyclopropylamine (1.5 equivalents) is then added dropwise, and the reaction is stirred at room temperature for 12–24 hours. Workup involves dilution with ethyl acetate, sequential washing with aqueous HCl (1M), sodium bicarbonate (5%), and brine, followed by drying over anhydrous sodium sulfate. Purification via silica gel chromatography (ethyl acetate/petroleum ether gradient) yields the target compound in 68–87% purity.

Key Considerations:

-

Solvent Choice: DMF is preferred for its ability to dissolve both polar and non-polar reactants, though tetrahydrofuran (THF) or dichloromethane (DCM) may substitute in cases requiring milder conditions.

-

Reagent Stoichiometry: Excess cyclopropylamine (1.5–2.0 equivalents) ensures complete consumption of the activated acid, minimizing side products.

Uranium-Based Coupling Agents

Alternative protocols utilize uranium-based reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to enhance reaction efficiency. For instance, combining 2,6-dimethoxybenzoic acid (1.0 equivalent) with HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2.5 equivalents) in DMF generates a reactive acyloxyphosphonium intermediate. Subsequent addition of cyclopropylamine (1.2 equivalents) at 0°C, followed by gradual warming to room temperature, achieves >90% conversion within 4 hours. This method reduces reaction times compared to carbodiimide approaches but requires stringent moisture control due to HATU’s sensitivity to hydrolysis.

Reaction Optimization and Yield Enhancement

Temperature and Catalysis

Elevating reaction temperatures to 40–50°C accelerates amide bond formation but risks epimerization or cyclopropane ring opening. Catalytic additives such as 4-dimethylaminopyridine (DMAP, 0.1 equivalents) mitigate these effects by stabilizing reactive intermediates, improving yields to 78–92%. Microwave-assisted synthesis has also been explored, reducing reaction times to 15–30 minutes with comparable efficiency.

Solvent Effects

A comparative study of solvents revealed the following trends:

Purification and Characterization

Chromatographic Techniques

Crude reaction mixtures are typically purified via flash chromatography using ethyl acetate/petroleum ether (30–70% gradient). High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases (0.1% formic acid) resolves residual starting materials, achieving ≥98% purity.

Spectroscopic Confirmation

-

1H NMR (400 MHz, DMSO-d6): δ 8.85 (t, J = 6.4 Hz, 1H, NH), 7.62 (d, J = 8.9 Hz, 2H, aromatic), 6.97 (s, 2H, aromatic), 4.01 (qd, J = 9.7, 6.3 Hz, 2H, cyclopropyl CH2), 3.83 (s, 6H, OCH3).

Comparative Analysis with Structural Analogs

This compound shares synthetic pathways with related benzamides, though substituent positioning profoundly influences reactivity:

Industrial Scalability and Environmental Impact

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to maintain temperature control and reduce solvent waste. Green chemistry principles advocate replacing DMF with cyclopentyl methyl ether (CPME), a biodegradable solvent, achieving 85% yield with 40% reduced environmental footprint .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2,6-dimethoxybenzoic acid or 2,6-dimethoxybenzaldehyde.

Reduction: Formation of N-cyclopropyl-2,6-dimethoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2,6-dimethoxybenzamide has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may exert its antioxidant effects by scavenging free radicals and chelating metal ions . Its antibacterial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Contains a 3-methylbenzoyl group and an N-(2-hydroxy-1,1-dimethylethyl) substituent.

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol.

- Key Feature : N,O-bidentate directing group enables metal-catalyzed C–H bond functionalization, making it valuable in synthetic organic chemistry .

- Contrast : Unlike N-cyclopropyl-2,6-dimethoxybenzamide, this compound lacks methoxy groups and a cyclopropyl ring, which reduces steric hindrance and alters electronic properties.

2-Aminobenzamides

- Structure: Benzamides with an amino group at the 2-position.

- Applications : Widely studied for glycosylation engineering and glycan analysis tools (e.g., GlycoBase) .

- Contrast: The absence of methoxy and cyclopropyl groups in 2-aminobenzamides limits their kinase inhibitory activity but enhances their utility in glycobiology.

Benzathine Benzylpenicillin

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : this compound’s higher LogP (3.2 vs. 1.8–0.9) suggests enhanced membrane permeability, critical for intracellular kinase targeting.

Q & A

Q. What are the established synthetic routes for N-cyclopropyl-2,6-dimethoxybenzamide?

A common method involves coupling 2,6-dimethoxybenzoic acid derivatives with cyclopropylamine. For example, carboxylic acid intermediates can be treated with cyclopropylamine under amidation conditions (e.g., using coupling agents like HATU or EDCI). details a procedure yielding 96% isolated product via this approach, confirmed by NMR (δ 6.64 ppm for aromatic protons, 3.89 ppm for methoxy groups) and LC-MS ([M+H] at m/z 416.1) .

Q. How is this compound characterized experimentally?

Key techniques include:

- NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm, while cyclopropyl protons resonate as multiplet signals at δ 0.6–1.0 ppm .

- LC-MS : Provides molecular ion confirmation (e.g., [M+H] at m/z 416.1) and purity assessment .

- X-ray crystallography : For structural elucidation, though no data is currently available for this specific compound (see for analogous benzamide analyses) .

Q. What physicochemical properties are critical for experimental design?

Limited data exists for N-cyclopropyl-2,6-dimethoxybenzamide. Researchers should prioritize:

- Solubility : Test in DMSO, water, and common organic solvents (e.g., chloroform, methanol).

- logP : Use reverse-phase HPLC or computational tools (e.g., ChemAxon).

- Stability : Assess under varying pH, temperature, and light conditions. highlights gaps in such data for related benzamides .

Advanced Research Questions

Q. How can researchers investigate the biological activity of N-cyclopropyl-2,6-dimethoxybenzamide?

- Mechanistic studies : Analogous to Isoxaben (a 2,6-dimethoxybenzamide herbicide), use in vitro cellulose biosynthesis inhibition assays (e.g., glucose incorporation in plant cell walls) .

- Kinase inhibition : Screen against salt-inducible kinases (SIKs) using ATP-binding assays, as structural analogs (e.g., compound 33d in ) show kinase-targeting potential .

- IC determination : Employ dose-response curves in cell viability assays (e.g., Brassica napus root elongation for herbicidal activity) .

Q. How can structural modifications optimize N-cyclopropyl-2,6-dimethoxybenzamide for specific applications?

- Substituent effects : Introduce electron-withdrawing groups (e.g., bromo, nitro) at the 4-position of the benzamide ring to enhance binding affinity (see for bromo-substituted analogs) .

- Pharmacokinetic optimization : Modify the cyclopropyl group to improve metabolic stability (e.g., replace with fluorinated cyclopropane) and assess via microsomal stability assays .

Q. How to resolve contradictions in reported data (e.g., conflicting bioactivity results)?

- Reproducibility checks : Validate protocols using standardized controls (e.g., Isoxaben as a positive control in cellulose inhibition assays) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and identify key residues in target proteins .

- Meta-analysis : Compare datasets across studies (e.g., vs. 9) to isolate variables like substituent effects or assay conditions .

Q. What experimental designs are suitable for studying environmental or toxicological impacts?

- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests, though notes data gaps for related compounds .

- Soil mobility studies : Apply OECD Guideline 121 (column leaching) to assess environmental persistence .

Q. How can N-cyclopropyl-2,6-dimethoxybenzamide be integrated into polymer frameworks?

- Side-chain functionalization : Incorporate into lithium-conducting polymers (e.g., via radical polymerization of acrylamide derivatives), as shown for analogs in .

- Ion transport studies : Measure conductivity using impedance spectroscopy (e.g., 1–10 S/cm range for similar benzamide-containing polymers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.